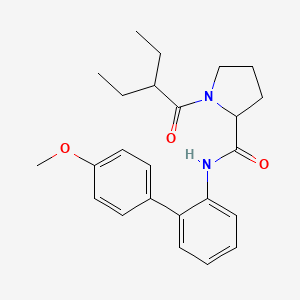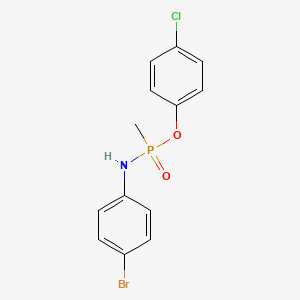
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as EMD-386088, is a compound that has gained interest in the scientific community due to its potential applications in the field of neuroscience. It is a selective dopamine D1 receptor partial agonist and has been found to have promising effects in preclinical studies.
作用机制
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is a selective dopamine D1 receptor partial agonist. It binds to the D1 receptor and activates it, leading to an increase in intracellular cAMP levels. This in turn leads to the activation of downstream signaling pathways that are involved in cognitive function and memory.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and to improve working memory in rats. It has also been found to have antidepressant-like effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of D1 receptor activation without the confounding effects of other receptors. However, one limitation of using 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its potential toxicity and side effects, which may limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It may also be useful in the development of new antidepressant drugs. Further studies are needed to fully understand the mechanisms of action of 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide and to determine its safety and efficacy in humans.
合成方法
The synthesis of 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves a multistep process that starts with the reaction of 4'-methoxy-2-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with (S)-2-ethylbutanoyl chloride in the presence of triethylamine to form the corresponding acid anhydride. The final step involves the reaction of the acid anhydride with (S)-proline amide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to form 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide.
科学研究应用
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been found to have potential applications in the field of neuroscience. It has been shown to increase dopamine release in the prefrontal cortex and improve cognitive function in animal models. It has also been found to have antidepressant-like effects and to improve working memory in rats.
属性
IUPAC Name |
1-(2-ethylbutanoyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-4-17(5-2)24(28)26-16-8-11-22(26)23(27)25-21-10-7-6-9-20(21)18-12-14-19(29-3)15-13-18/h6-7,9-10,12-15,17,22H,4-5,8,11,16H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKJVCCDOQHGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloro-6-fluorophenyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6113527.png)
![(3-isopropoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6113534.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(1-methylcyclopropyl)carbonyl]prolinamide](/img/structure/B6113539.png)
![2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113544.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B6113545.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6113554.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6113569.png)
![5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6113597.png)
![1-{3-[({[5-(methoxymethyl)-2-furyl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6113602.png)
![4,7-dioxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6113608.png)

![methyl 4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B6113618.png)
![methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B6113624.png)